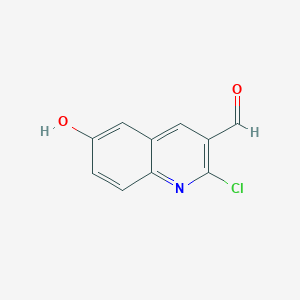

2-Chloro-6-hydroxyquinoline-3-carbaldehyde

Description

BenchChem offers high-quality 2-Chloro-6-hydroxyquinoline-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-hydroxyquinoline-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-hydroxyquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-10-7(5-13)3-6-4-8(14)1-2-9(6)12-10/h1-5,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDRTANOQNQDMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1O)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-6-hydroxyquinoline-3-carbaldehyde chemical structure and properties

2-Chloro-6-hydroxyquinoline-3-carbaldehyde: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics

Executive Summary

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure due to its broad spectrum of biological activities. 2-Chloro-6-hydroxyquinoline-3-carbaldehyde (CAS: 741705-20-4) represents a highly functionalized, versatile intermediate[1]. The strategic positioning of three distinct functional groups—a reactive chloro group at C2, a formyl group at C3, and an electron-donating hydroxyl group at C6—makes it an exceptionally valuable building block. As a Senior Application Scientist, I have structured this guide to unpack the physicochemical properties, the mechanistic logic behind its synthesis, and its critical role in developing therapeutics for ischemic stroke and neuropsychiatric disorders.

Physicochemical Properties & Spectral Characterization

Understanding the baseline properties of 2-chloro-6-hydroxyquinoline-3-carbaldehyde is critical for downstream synthetic planning. The electron-withdrawing nature of the quinoline ring and the C3-aldehyde significantly increases the acidity of the C6-hydroxyl group, enabling selective O-alkylation under mild conditions.

Table 1: Core Physicochemical Properties

| Property | Value |

|---|---|

| Chemical Name | 2-Chloro-6-hydroxyquinoline-3-carbaldehyde |

| CAS Number | 741705-20-4[1] |

| Molecular Formula | C10H6ClNO2[1] |

| Molecular Weight | 207.61 g/mol [1] |

| Melting Point | 125 °C[2] |

| Appearance | Solid (typically recrystallized from ethyl acetate)[2] |

To validate the structural integrity of synthesized batches, spectroscopic analysis is mandatory. The highly deshielded aldehyde proton is a hallmark of this compound.

Table 2: Spectral Characterization Benchmarks

| Method | Key Signals & Assignments | Causality / Structural Implication |

|---|---|---|

| IR (KBr) | 1713 cm⁻¹ (C=O), 2720 & 2878 cm⁻¹ (aldehyde), 1450-1600 cm⁻¹ (Aromatic)[2] | The sharp 1713 cm⁻¹ peak confirms the presence of the conjugated formyl group[2]. |

| ¹H NMR (300 MHz, CDCl₃) | δ 10.57 (s, 1H, CHO)[2] | Highly deshielded due to the anisotropic effect of the carbonyl double bond and the electron-deficient quinoline core[2]. |

| ¹H NMR (300 MHz, CDCl₃) | δ 4.58 (s, 1H, OH)[2] | Confirms the free hydroxyl group at the C6 position, ready for functionalization[2]. |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.68 (s, H-4, Ar-H), 8.01 (d, H-8), 7.75 (d, H-7), 7.28 (s, H-5)[2] | Validates the substitution pattern on the aromatic rings[2]. |

Synthetic Methodology: The Vilsmeier-Haack Cyclization

The most robust and economically viable method for synthesizing 2-chloro-6-hydroxyquinoline-3-carbaldehyde is the Vilsmeier-Haack formylation and cyclization of 4-substituted-1-phenylethanone oximes[2].

Mechanistic Logic

The reaction utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent (a chloroiminium ion). When the oxime is introduced, the reagent drives a cascade sequence: electrophilic attack, cyclization of the heteroaromatic ring, and simultaneous formylation at the C3 position. The C6-hydroxyl group increases the electron density of the aromatic ring, facilitating the initial electrophilic attack and stabilizing the transition state[2].

Figure 1: Vilsmeier-Haack synthetic workflow for 2-Chloro-6-hydroxyquinoline-3-carbaldehyde.

Step-by-Step Protocol: Vilsmeier-Haack Synthesis

-

Reagent Preparation: Cool DMF (0.15 mol) to 0 °C in a round-bottom flask. Dropwise, add freshly distilled POCl₃ (0.35 mol) under vigorous stirring[2].

-

Expert Insight: The formation of the chloroiminium ion is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the Vilsmeier reagent into intractable tar.

-

-

Substrate Addition: Portion-wise, add the respective oxime precursor (0.05 mol) to the chilled complex[2].

-

Cyclization & Formylation: Heat the reaction mixture to 60 °C and maintain for 16 hours[2].

-

Expert Insight: The thermal energy is required to overcome the activation barrier for the quinoline ring closure.

-

-

Quenching: Pour the mixture into 300 mL of ice-cooled water and stir below 10 °C for 30 minutes[2].

-

Expert Insight: Aqueous quenching hydrolyzes the iminium intermediate to the final aldehyde and forces the precipitation of the product.

-

-

Purification: Filter the crude solid and recrystallize from ethyl acetate to yield the pure product (approx. 66% yield)[2].

Applications in Drug Development

A. Ischemic Stroke Therapy (Quinolylnitrones)

Ischemic stroke causes severe neuronal damage via oxygen-glucose deprivation (OGD), leading to a massive influx of reactive oxygen species (ROS) and lipid peroxidation[3]. 2-Chloro-6-hydroxyquinoline-3-carbaldehyde is a direct precursor for Quinolylnitrones (QNs), which act as powerful neuroprotective spin traps[4]. By reacting the C3-aldehyde with hydroxylamines, nitrones are formed that scavenge diverse radical oxygenated species, significantly increasing neuronal viability post-stroke[4],[5].

Figure 2: Neuroprotective mechanism of Quinolylnitrones (QNs) in ischemic stroke models.

B. PDE10A Inhibitors for Neuropsychiatric Disorders

Phosphodiesterase 10A (PDE10A) regulates cAMP/cGMP signaling in the basal ganglia. Inhibiting PDE10A is a validated strategy for treating schizophrenia, Huntington's disease, and bipolar disorder[6],[7]. 2-Chloro-6-hydroxyquinoline-3-carbaldehyde is utilized to synthesize heteroaromatic PDE10A inhibitors by exploiting the C6-hydroxyl group for O-alkylation to form specific ether linkages (e.g., 6,7-dialkoxy derivatives)[6].

Downstream Functionalization Workflows

To utilize this compound in the aforementioned therapeutic areas, two core functionalization protocols are routinely employed in the lab.

Protocol A: Nitrone Condensation (Stroke Therapeutics)

This protocol converts the C3-carbaldehyde into a neuroprotective nitrone[8].

-

Reaction Setup: Dissolve 2-chloro-6-hydroxyquinoline-3-carbaldehyde (0.4 mmol) in 15 mL of anhydrous THF[8].

-

Reagent Addition: Add anhydrous Na₂SO₄ (3 mmol), Triethylamine (Et₃N, 2 mmol), and N-benzylhydroxylamine hydrochloride (1.5 mmol)[8].

-

Expert Insight: Et₃N is required to neutralize the hydrochloride salt and liberate the nucleophilic free hydroxylamine. Na₂SO₄ acts as an in-situ desiccant, driving the condensation equilibrium forward by sequestering the water byproduct.

-

-

Execution: Stir at room temperature for 1 hour[8].

-

Purification: Filter the drying agent, concentrate under vacuum, and purify via column chromatography (hexane/EtOAc, 1:1, v/v) to yield the pure nitrone[8].

Protocol B: Selective O-Alkylation (PDE10A Precursors)

This protocol functionalizes the C6-hydroxyl group while leaving the C3-aldehyde intact[6].

-

Reaction Setup: In a 50 mL round-bottomed flask, dissolve 2-chloro-6-hydroxyquinoline-3-carbaldehyde (4.8 mmol) in 30 mL of dry DMF[6].

-

Base Addition: Add Cesium Carbonate (Cs₂CO₃, 9.6 mmol)[6].

-

Expert Insight: Cs₂CO₃ is chosen over harder bases (like NaOH or NaH) because its large cationic radius provides a "soft" basicity. This selectively deprotonates the C6-hydroxyl without triggering unwanted aldol condensation or Cannizzaro reactions at the highly reactive C3-aldehyde.

-

-

Alkylation: Add the alkyl halide, such as (bromomethyl)cyclopropane (9.6 mmol), and stir overnight at room temperature[6].

-

Workup: Remove DMF under vacuum at 40 °C. Take up the residue in CH₂Cl₂ (50 mL), wash with brine (10 mL), dry over MgSO₄, and concentrate[6].

Conclusion

2-Chloro-6-hydroxyquinoline-3-carbaldehyde is far more than a simple chemical intermediate; it is a meticulously designed scaffold that bridges the gap between basic organic synthesis and advanced neuropharmacology. By mastering its Vilsmeier-Haack synthesis and understanding the orthogonal reactivity of its functional groups, researchers can rapidly generate libraries of potent ROS scavengers and PDE10A inhibitors, accelerating the pipeline for critical CNS therapeutics.

References

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Available at: [Link]

-

Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury. National Center for Biotechnology Information (PMC). Available at: [Link]

- Substituted 6,7-dialkoxy-3-isoquinolinol derivatives as inhibitors of phosphodiesterase 10 (PDE10A) (WO2012112946A1).Google Patents.

-

EP 3 863 632 B1 - Digital CSIC. Consejo Superior de Investigaciones Científicas. Available at:[Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. ijsr.net [ijsr.net]

- 3. Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.csic.es [digital.csic.es]

- 6. WO2012112946A1 - Substituted 6,7-dialkoxy-3-isoquinolinol derivatives as inhibitors of phosphodiesterase 10 (pde10a) - Google Patents [patents.google.com]

- 7. WO2012112946A1 - Substituted 6,7-dialkoxy-3-isoquinolinol derivatives as inhibitors of phosphodiesterase 10 (pde10a) - Google Patents [patents.google.com]

- 8. digital.csic.es [digital.csic.es]

CAS 741705-20-4 physical properties and safety data sheet

This in-depth technical guide details the physical properties, safety protocols, and experimental applications of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde (CAS 741705-20-4) .

2-Chloro-6-hydroxyquinoline-3-carbaldehyde: A Critical Intermediate in Medicinal Chemistry

Part 1: Executive Summary

CAS 741705-20-4 , chemically known as 2-Chloro-6-hydroxyquinoline-3-carbaldehyde , is a highly functionalized quinoline derivative. It serves as a pivotal building block in the synthesis of complex heterocyclic compounds, particularly quinolylnitrones (neuroprotective agents) and thiopyranoquinolines . Its structure features three distinct reactive sites—the 2-chloro position (susceptible to nucleophilic aromatic substitution), the 3-formyl group (reactive toward condensation), and the 6-hydroxyl group (available for etherification)—making it a versatile scaffold in drug discovery for oncology and neurology.

Part 2: Chemical Identity & Structural Characterization[1][2]

| Identifier | Details |

| Chemical Name | 2-Chloro-6-hydroxyquinoline-3-carbaldehyde |

| CAS Registry Number | 741705-20-4 |

| Synonyms | 2-Chloro-6-hydroxy-3-quinolinecarboxaldehyde; 3-Quinolinecarboxaldehyde, 2-chloro-6-hydroxy- |

| Molecular Formula | C₁₀H₆ClNO₂ |

| Molecular Weight | 207.61 g/mol |

| SMILES | Oc1ccc2nc(Cl)c(C=O)cc2c1 |

| InChI Key | QWDRTANOQNQDMU-UHFFFAOYSA-N |

| Structural Class | Halogenated Quinoline Aldehyde |

Part 3: Physicochemical Profile[6]

The following data consolidates experimental values and predictive models for high-purity (>98%) samples.

| Property | Value / Description | Significance |

| Appearance | Pale yellow to yellow powder | Visual purity indicator; darkening indicates oxidation. |

| Melting Point | 125 – 128 °C | Critical for verifying identity and purity. |

| Boiling Point | ~400 °C (Predicted) | High boiling point necessitates vacuum distillation if purification is required. |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Requires organic co-solvents for biological assays. |

| Solubility (Organic) | Soluble in DMSO, DMF, THF | DMSO is the preferred vehicle for stock solutions (up to 50 mM). |

| pKa (Hydroxyl) | 8.26 ± 0.40 (Predicted) | The phenolic proton is acidic; deprotonation facilitates O-alkylation. |

| LogP | ~2.3 | Moderate lipophilicity; suitable for cell-permeable drug scaffolds. |

Part 4: Synthesis & Manufacturing Overview

The synthesis of CAS 741705-20-4 typically employs the Vilsmeier-Haack reaction , a robust method for formylating electron-rich aromatics.[1]

Synthetic Pathway

The precursor, N-(4-hydroxyphenyl)acetamide (or a related acetanilide), undergoes cyclization and formylation using phosphorus oxychloride (

Figure 1: Synthesis Workflow (Vilsmeier-Haack Route)

Caption: Vilsmeier-Haack cyclization pathway for the production of 2-chloro-6-hydroxyquinoline-3-carbaldehyde.

Part 5: Handling, Safety, & Toxicology (SDS Core)

Hazard Classification (GHS):

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume.[4]

-

P280: Wear protective gloves/eye protection/face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4] Continue rinsing.[4]

Toxicological Insight: As a halogenated aldehyde, this compound is a potent electrophile. It acts as a lachrymator and mucosal irritant. Long-term sensitization data is limited, so it should be treated as a potential sensitizer.

Figure 2: Emergency Response Decision Tree

Caption: Standard Operating Procedure (SOP) for acute exposure to halogenated quinoline derivatives.

Part 6: Experimental Applications & Protocols

Protocol A: Preparation of Stock Solutions for Bioassays

Rationale: The compound is hydrophobic. Improper solubilization leads to precipitation in aqueous media, invalidating IC50 data.

-

Weighing : Weigh 2.08 mg of CAS 741705-20-4 into a sterile microcentrifuge tube.

-

Primary Solubilization : Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until the yellow powder is fully dissolved.

-

Result: 10 mM Stock Solution.

-

-

Storage : Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

-

Working Solution : Dilute 1:1000 in cell culture media immediately before use (Final DMSO concentration < 0.1%).

Protocol B: General Reactivity (O-Alkylation)

Rationale: To utilize the 6-hydroxyl group for attaching solubilizing tails or fluorophores.

-

Setup : Dissolve 1.0 eq of CAS 741705-20-4 in dry DMF under Argon.

-

Base Addition : Add 1.2 eq of Potassium Carbonate (

). Stir for 15 min at Room Temperature (RT).-

Observation: Color may deepen as the phenoxide anion forms.

-

-

Electrophile Addition : Add 1.1 eq of alkyl halide (e.g., propargyl bromide for click chemistry).

-

Reaction : Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup : Pour into ice water. Filter the precipitate.[5]

Part 7: References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 21051065, 2-Chloro-6-hydroxyquinoline-3-carbaldehyde. Retrieved from [Link]

-

Choudhary, D., & Khokra, S. L. (2016) .[1] The Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Scientific Research. Retrieved from [Link]

-

Chioua, M., et al. (2022) . Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Technical Guide: Comparative Analysis of 2-Chloro-6-Hydroxyquinoline-3-Carbaldehyde and 6-Chloro-2-Hydroxyquinoline-3-Carbaldehyde

Executive Summary

This guide provides a rigorous technical analysis of two isomeric quinoline derivatives: 2-chloro-6-hydroxyquinoline-3-carbaldehyde (Compound A) and 6-chloro-2-hydroxyquinoline-3-carbaldehyde (Compound B) . While they share a molecular formula (

The Core Distinction:

-

Compound A is a reactive electrophilic intermediate . The chlorine at the 2-position is highly susceptible to Nucleophilic Aromatic Substitution (

), making this molecule a "gateway" scaffold for fusing rings (e.g., pyrazolo[3,4-b]quinolines). -

Compound B is a stable tautomeric scaffold . It exists primarily as the 2-quinolone (lactam) tautomer. The 2-position is chemically inert to substitution, shifting reactivity to the aldehyde group or the ring nitrogen. It is often an end-point pharmacophore or a precursor for N-alkylated fluorescent probes.

Part 1: Structural & Electronic Analysis

Tautomerism and Stability

The defining difference between these isomers lies in the stability of the heterocyclic ring.

-

Compound A (2-chloro-6-hydroxy): Retains full aromaticity in the pyridine ring. The 2-chloro substituent is an electron-withdrawing group (EWG) via induction, activating the C2 position for nucleophilic attack.

-

Compound B (6-chloro-2-hydroxy): Subject to Lactam-Lactim Tautomerism . In the solid state and polar solvents, the equilibrium heavily favors the 2-oxo-1,2-dihydroquinoline (Lactam) form. This disrupts the aromaticity of the pyridine ring but gains thermodynamic stability through the amide-like resonance.

DOT Diagram 1: Structural Divergence & Tautomerism

Caption: Structural comparison highlighting the activated C2-Cl in Compound A versus the stable lactam tautomer in Compound B.

Physicochemical Comparison

| Feature | Compound A (2-Cl-6-OH) | Compound B (6-Cl-2-OH/Oxo) |

| IUPAC Name | 2-chloro-6-hydroxyquinoline-3-carbaldehyde | 6-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde |

| Primary Reactivity | Knoevenagel Condensation at C3 (CHO) | |

| Solubility | Soluble in organic solvents (DCM, EtOAc) | Poor solubility (High MP, H-bonding dimerization) |

| Fluorescence | Weak / Negligible | Moderate (Rigid lactam core) |

| UV-Vis Shift | Standard Quinoline absorption | Red-shifted (Extended conjugation of enone) |

Part 2: Synthetic Pathways[1][2]

The synthesis of both compounds utilizes the Vilsmeier-Haack Formylation (Meth-Cohn method), but the starting materials and work-up procedures differ critically.

Synthesis of Compound A (2-Cl-6-OH)

Pathway: Vilsmeier-Haack on protected aniline

-

Note: Direct use of 4-hydroxyacetanilide can lead to side reactions with

(phosphorylation of phenol). The standard route uses 4-methoxyacetanilide.

-

Cyclization: 4-Methoxyacetanilide +

/DMF -

Deprotection: Demethylation using

or

Synthesis of Compound B (6-Cl-2-OH)

Pathway: Vilsmeier-Haack on 4-chloroacetanilide

-

Mechanism:[1][2][3] The Vilsmeier reaction yields 2,6-dichloroquinoline-3-carbaldehyde . The chlorine at C2 is activated by the ring nitrogen, while the chlorine at C6 is not. Acidic hydrolysis selectively converts the C2-Cl to C2-OH (Lactam).

DOT Diagram 2: Synthetic Workflow

Caption: Divergent synthetic pathways. Path B relies on the selective hydrolysis of the activated C2-chlorine.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Compound B via Selective Hydrolysis

Rationale: This protocol demonstrates the stability difference between the C2 and C6 positions. The C2-Cl is hydrolyzed; the C6-Cl remains intact.

Reagents:

-

2,6-Dichloroquinoline-3-carbaldehyde (1.0 eq)

-

Glacial Acetic Acid (70% aq. solution)

Procedure:

-

Dissolution: Suspend 2,6-dichloroquinoline-3-carbaldehyde (e.g., 5 mmol) in 20 mL of 70% aqueous acetic acid.

-

Reflux: Heat the mixture to reflux (

) for 6–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). The starting material (high -

Precipitation: Allow the reaction to cool to room temperature. The product often crystallizes out due to lower solubility of the lactam.

-

Work-up: Pour the mixture into 50 mL ice-cold water. Filter the solid precipitate.[4]

-

Purification: Wash the cake with water to remove acid. Recrystallize from DMF/Ethanol to obtain 6-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde as a pale yellow solid.

Protocol 2: Functionalization of Compound A ( Reaction)

Rationale: Demonstrates the reactivity of the C2-Cl group in Compound A, a reaction impossible with Compound B.

Reagents:

-

2-Chloro-6-hydroxyquinoline-3-carbaldehyde (1.0 eq)

-

Hydrazine Hydrate (2.5 eq)

Procedure:

-

Setup: Dissolve Compound A (1 mmol) in 10 mL absolute ethanol.

-

Addition: Add hydrazine hydrate (2.5 mmol) dropwise at room temperature.

-

Reaction: Reflux for 2 hours. The solution will typically change color (often to orange/red) as the pyrazole ring forms.

-

Mechanism: Hydrazine displaces the C2-Cl (

) and then condenses with the C3-Aldehyde to close the ring. -

Isolation: Cool to induce precipitation. Filter to collect 6-hydroxy-1H-pyrazolo[3,4-b]quinoline .

Part 4: Reactivity & Applications[1][4]

Divergent Reactivity Profile

The choice between A and B depends entirely on the desired downstream chemistry.

-

Compound A (The "Builder"): Used when you need to attach a side chain at position 2 or fuse a ring.

-

Reactions: Nucleophilic substitution with amines, thiols, azides.

-

Target: Pyrazoloquinolines, Pyrimidoquinolines (DNA intercalators).

-

-

Compound B (The "Probe"): Used when the quinoline core must remain intact.

-

Reactions: Knoevenagel condensation at C3 (with malononitrile/barbituric acid) to extend conjugation. N-alkylation at Position 1.[1]

-

Target: Merocyanine dyes, fluorescent sensors, tyrosine kinase inhibitors (e.g., similar to Gefitinib pharmacophores).

-

DOT Diagram 3: Reactivity Logic Tree

Caption: Reactivity map showing the exclusivity of SnAr reactions to Compound A, while Compound B serves as a stable substrate for condensation.

References

-

Meth-Cohn, O., & Narine, B. (1978).[6][7] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[7] Tetrahedron Letters, 19(23), 2045–2048. Link

- Foundational text for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.

-

Abdel-Wahab, B. F., et al. (2012).[1][3] 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Applications. Arkivoc, (i), 211-276.[1] Link

- Comprehensive review covering the reactivity differences and hydrolysis protocols.

-

Raj, T., et al. (2010). Synthesis and biological evaluation of some new 2-chloro-3-formylquinoline derivatives. Indian Journal of Chemistry, 49B, 237-242. Link

- Provides specific experimental data on 6-substituted deriv

-

BenchChem Technical Support. (2025). Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline: Troubleshooting Guide. Link

- Reference for troubleshooting the hydrolysis and work-up steps.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. ijsr.net [ijsr.net]

- 7. chemijournal.com [chemijournal.com]

2-Chloro-6-hydroxyquinoline-3-carbaldehyde molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-6-hydroxyquinoline-3-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

The quinoline scaffold is a privileged heterocyclic system consisting of a fused benzene and pyridine ring. This structural motif is central to a vast array of natural products, pharmaceuticals, and functional materials. The inherent chemical properties of the quinoline nucleus, combined with its ability to be readily functionalized, have established it as a cornerstone in medicinal chemistry. Derivatives of quinoline exhibit a remarkable breadth of biological activities, including anti-malarial, anti-cancer, anti-bacterial, anti-inflammatory, and anti-HIV properties.[1][2]

Within the diverse family of quinoline-based compounds, 2-Chloro-6-hydroxyquinoline-3-carbaldehyde emerges as a particularly valuable and versatile synthetic intermediate. Its polyfunctional nature, featuring a reactive aldehyde group, a displaceable chlorine atom, and a phenolic hydroxyl group, allows for a multitude of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactivity, and applications of this key building block, grounding technical protocols in mechanistic insights and established safety procedures.

Physicochemical and Structural Properties

2-Chloro-6-hydroxyquinoline-3-carbaldehyde is a solid compound at room temperature.[3] Its structure combines the aromatic stability of the quinoline core with the distinct reactivity of its three functional groups, making it a powerful precursor for constructing complex molecular architectures.

Table 1: Physicochemical Properties of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆ClNO₂ | [3][4][5] |

| Molecular Weight | 207.61 g/mol | [3][4][5] |

| CAS Number | 741705-20-4 | [4] |

| Appearance | Solid | [3] |

| pKa (Predicted) | 8.26 ± 0.40 | [4] |

| InChI Key | CBLORNUIUVMGAS-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C=C(C(=O)N2)C=O | [5] |

Synthesis Methodologies

The primary and most documented route for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. This powerful formylation method allows for the direct construction of the chloro- and formyl-substituted quinoline ring system from readily available acetanilides.[6][7]

Vilsmeier-Haack Reaction

Causality and Mechanism: The Vilsmeier-Haack reaction involves the electrophilic substitution of an electron-rich aromatic ring with a Vilsmeier reagent. The reagent, a chloroiminium ion, is generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃). The reaction with a substituted acetanilide proceeds through a cascade of formylation, chlorination, and intramolecular cyclization to yield the final 2-chloroquinoline-3-carbaldehyde product.[6] The choice of acetanilide as the starting material is critical, as its electron-donating amide group activates the aromatic ring for the initial electrophilic attack.

Experimental Protocol: Synthesis of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde

This protocol is a representative example based on established procedures for similar substituted quinolines.[7][8]

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5 °C during the addition. Allow the mixture to stir for approximately 10-15 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Add the corresponding 4-hydroxyacetanilide to the reaction mixture in portions.

-

Reaction: Heat the resulting solution to 75-90 °C and maintain this temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

-

Precipitation and Filtration: A precipitate will form. Continue stirring until all the ice has melted. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filtered solid thoroughly with cold water to remove any residual DMF and acid. Dry the product under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure 2-Chloro-6-hydroxyquinoline-3-carbaldehyde.[6][8]

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde stems from the differential reactivity of its functional groups, enabling a wide range of subsequent transformations to build molecular complexity.

Reactions at the Aldehyde Group

The formyl group is a classic electrophilic site, readily undergoing condensation reactions with various nucleophiles. For instance, reaction with hydrazine hydrate or substituted hydrazines provides a direct route to fused pyrazolo[3,4-b]quinoline systems, which are of significant interest in medicinal chemistry.[1]

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]quinoline Derivative

-

Dissolution: Dissolve 2-Chloro-6-hydroxyquinoline-3-carbaldehyde (1 equivalent) in ethanol or a similar suitable solvent in a round-bottom flask.

-

Nucleophile Addition: Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 equivalents) to the solution.

-

Reaction: Reflux the mixture for several hours. The reaction can be catalyzed by a few drops of a suitable acid.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold solvent, and dried.[1]

Reactions Involving Both Aldehyde and Chloro Groups

The proximity of the aldehyde and chloro groups allows for powerful intramolecular cyclization reactions. One such example is the reaction with formamide, which proceeds via initial condensation at the aldehyde followed by an intramolecular nucleophilic substitution of the chlorine atom to form fused pyrrolo[3,4-b]quinolin-3-ones.[1]

Nucleophilic Substitution at the C2-Position

The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution. This allows for the introduction of a variety of other functional groups. A common transformation is the reaction with sodium sulfide to replace the chlorine with a thiol group, yielding a 2-mercaptoquinoline-3-carbaldehyde derivative.[8] These thiol derivatives are valuable intermediates for synthesizing thiochromeno-fused quinolines.[8]

Reaction Pathways Diagram

Caption: Key reaction pathways from the title compound.

Applications in Drug Discovery

The true value of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde lies in its role as a scaffold for generating libraries of diverse heterocyclic compounds for drug discovery. The derivatives synthesized from this precursor have been shown to possess a wide spectrum of pharmacological activities.[2]

-

Anticancer Activity: Many fused quinoline systems exhibit potent cytotoxic effects against various cancer cell lines.[1]

-

Antibacterial and Antifungal Activity: The quinoline core is present in several antibacterial drugs, and novel derivatives continue to be explored as potential antimicrobial agents.[1][9]

-

Anti-inflammatory and Antiviral Activity: The ability to readily modify the quinoline structure allows for the fine-tuning of its properties to target specific enzymes or pathways involved in inflammation and viral replication.[1][2]

Conceptual Application Workflow

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Chloro-2-hydroxyquinoline-3-carbaldehyde AldrichCPR 73568-44-2 [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | C10H6ClNO2 | CID 12518646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijsr.net [ijsr.net]

- 7. chemijournal.com [chemijournal.com]

- 8. rsc.org [rsc.org]

- 9. asianpubs.org [asianpubs.org]

Reactivity Profile of 2-Chloro vs. 6-Hydroxy Groups in Quinoline Aldehydes: A Strategic Guide to Selective Functionalization

An In-depth Technical Guide for Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Functionalized quinoline aldehydes, particularly those bearing both electron-withdrawing and electron-donating substituents, present a rich but challenging landscape for synthetic chemists. This technical guide provides an in-depth analysis of the differential reactivity of 2-chloro and 6-hydroxy groups on a quinoline aldehyde framework. By dissecting the fundamental electronic and steric influences, we offer a strategic roadmap for researchers and drug development professionals to achieve selective chemical modifications, a critical step in the synthesis of novel molecular entities and the optimization of lead compounds.[2]

Foundational Principles: The Electronic Dichotomy of the Quinoline Nucleus

The reactivity of any substituted quinoline is fundamentally governed by the inherent electronic distribution of the fused ring system. The quinoline nucleus is not a homogenous aromatic system; it is a tale of two distinct electronic environments.

-

The Pyridine Ring (Positions 2, 3, 4): The presence of the electronegative nitrogen atom renders the pyridine ring electron-deficient. This "electron sink" effect is most pronounced at the α (C2, C4) and γ positions, making them highly susceptible to nucleophilic attack .[3]

-

The Carbocyclic Ring (Positions 5, 6, 7, 8): Conversely, the benzene ring behaves as a more classic, electron-rich aromatic system. It is therefore the preferred site for electrophilic aromatic substitution (SEAr) .[4]

This electronic dichotomy is the primary determinant for the divergent reactivity of substituents located on these respective rings. A 2-chloro group resides on the electron-poor pyridine ring, predisposing it to nucleophilic substitution, while a 6-hydroxy group on the electron-rich carbocyclic ring dictates a completely different set of reaction pathways.

Profile of the 2-Chloro Group: The Electrophilic Handle

Positioned at C2, the chlorine atom is attached to a highly electron-deficient carbon. This, combined with chlorine's ability to act as a good leaving group, makes the 2-chloro position a prime target for Nucleophilic Aromatic Substitution (SNAr) .[5] Furthermore, this C-Cl bond is an excellent handle for a vast array of palladium-catalyzed cross-coupling reactions .[6]

Profile of the 6-Hydroxy Group: The Nucleophilic & Activating Center

The 6-hydroxy group exerts two major influences:

-

Nucleophilicity: The oxygen atom's lone pairs make it a potent nucleophile, especially upon deprotonation to the corresponding phenoxide. This enables reactions like O-alkylation and O-acylation.[7]

-

Ring Activation: As a powerful electron-donating group (EDG) through resonance, the hydroxyl group strongly activates the carbocyclic ring towards electrophilic attack, directing incoming electrophiles to the ortho (C5, C7) positions.[8][9]

The Role of the Aldehyde

The aldehyde group is a moderate deactivator and will influence the overall electron density. Its primary reactivity is as an electrophilic center for nucleophilic addition or as a participant in condensation reactions.[10][11] For the purposes of this guide, we will consider its electronic influence on the ring system while focusing on the selective targeting of the chloro and hydroxy groups.

Strategic Pathways for Selective Functionalization

Achieving selectivity requires exploiting the intrinsic reactivity differences under specific reaction conditions. The following sections outline the primary strategies for selectively targeting either the 2-chloro or the 6-hydroxy group.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at C2

This is often the most straightforward transformation. The electron-deficient nature of the C2 position allows for the displacement of the chloride by a wide range of nucleophiles, typically under thermal or base-catalyzed conditions.

-

Common Nucleophiles: Amines (primary, secondary), thiols, alkoxides.

-

Causality: The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom. The 6-OH group is generally unreactive under these conditions, although its deprotonation under strongly basic conditions can modulate the overall electron density of the system.

-

Key Consideration: When using amine nucleophiles, palladium-catalyzed methods like the Buchwald-Hartwig amination can be employed under milder conditions, offering broader substrate scope and functional group tolerance.[12]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C2.

Strategy 2: O-Alkylation / O-Acylation at the 6-Hydroxy Group

To target the 6-hydroxy group, its nucleophilic character is enhanced by deprotonation. This strategy is highly selective as the C2-Cl bond is typically inert under these conditions.

-

Common Reagents: Alkyl halides (e.g., MeI, BnBr), acyl chlorides in the presence of a mild base (e.g., K₂CO₃, Cs₂CO₃).

-

Causality: A weak inorganic base is sufficient to deprotonate the phenolic proton, forming a highly nucleophilic phenoxide. This phenoxide then readily attacks the electrophilic alkyl or acyl source. These mild conditions are insufficient to promote SNAr at the C2 position.

-

Key Consideration: Choice of base and solvent is critical. Stronger bases like NaH could potentially lead to side reactions, though selectivity is generally high.

Strategy 3: Palladium-Catalyzed Cross-Coupling at C2

The 2-chloro position is an ideal handle for creating new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern drug discovery.[6]

-

Common Reactions: Suzuki (boronic acids), Sonogashira (terminal alkynes), Heck (alkenes), Buchwald-Hartwig (amines/amides).[13]

-

Causality: Palladium catalysts can undergo oxidative addition into the C-Cl bond, initiating the catalytic cycle. The C(sp²)-OH bond of the phenol does not participate in this step, ensuring excellent selectivity.

-

Key Consideration: The phenolic proton is acidic and can interfere with some organometallic reagents or bases used in the coupling reaction. It is sometimes necessary to protect the 6-OH group (e.g., as a MOM or TBDMS ether) or to use an extra equivalent of base.

Strategy 4: Electrophilic Aromatic Substitution (SEAr) on the Carbocyclic Ring

The potent activating nature of the 6-hydroxy group directs electrophiles to the C5 and C7 positions.

-

Common Reactions: Bromination (NBS), Nitration (HNO₃/H₂SO₄), Friedel-Crafts reactions.

-

Causality: The electron-donating hydroxy group stabilizes the positively charged Wheland intermediate formed during electrophilic attack at the ortho positions (C5, C7). The deactivating effects of the 2-chloro and aldehyde groups are overcome by the powerful activation from the -OH group.

-

Key Consideration: These reactions can sometimes be difficult to control, leading to mixtures of C5/C7 isomers or even di-substitution. Reaction conditions must be carefully optimized.

Caption: Decision workflow for selective functionalization.

Data Summary & Comparative Analysis

The following table summarizes the primary reaction pathways, typical conditions, and the basis for selectivity.

| Reaction Type | Target Group | Typical Reagents & Conditions | Competing Reactivity & Selectivity Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro | R-NH₂, heat, or base (e.g., DIPEA) in polar aprotic solvent. | High Selectivity. The 6-OH is not a leaving group and is nucleophilically inert. The C2 position is electronically activated for SNAr. |

| O-Alkylation | 6-Hydroxy | Alkyl halide (e.g., CH₃I), weak base (e.g., K₂CO₃) in acetone or DMF. | High Selectivity. Conditions are too mild to displace the C2-Cl. Reaction proceeds via the highly nucleophilic phenoxide. |

| Suzuki Cross-Coupling | 2-Chloro | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) in Toluene/H₂O.[14] | High Selectivity. Pd(0) readily undergoes oxidative addition into the C-Cl bond. The C-O bond is unreactive. The -OH may require protection or excess base. |

| Electrophilic Bromination | Carbocyclic Ring (C5/C7) | N-Bromosuccinimide (NBS) in CH₂Cl₂ or CCl₄. | High Selectivity for Ring Position. The 6-OH is a powerful o,p-director, overriding other influences. The 2-Cl and 6-OH groups themselves do not react. |

| Aldehyde Condensation | Aldehyde | Malononitrile, piperidine catalyst in EtOH.[15] | Orthogonal Reactivity. This reaction targets the aldehyde exclusively. Conditions are typically mild and do not affect the 2-Cl or 6-OH groups, allowing for sequential modifications. |

Exemplary Experimental Protocols

The following protocols are illustrative and should be adapted and optimized for specific substrates.

Protocol 1: Selective SNAr at C2 with an Amine

-

Objective: Replace the 2-chloro group with a morpholino group.

-

Methodology:

-

To a solution of the 2-chloro-6-hydroxyquinoline aldehyde (1.0 eq) in NMP (N-Methyl-2-pyrrolidone), add morpholine (1.5 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 120 °C and monitor by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Purify by column chromatography (EtOAc/Hexane) or recrystallization.[11]

-

Protocol 2: Selective O-Alkylation of the 6-Hydroxy Group

-

Objective: Convert the 6-hydroxy group to a 6-methoxy group.

-

Methodology:

-

Suspend the 2-chloro-6-hydroxyquinoline aldehyde (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in dry acetone or DMF.

-

Add methyl iodide (1.5 eq) dropwise at room temperature.

-

Stir the mixture at room temperature (or gently heat to 40-50 °C if necessary) and monitor by TLC.

-

Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Partition the residue between water and EtOAc. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Protocol 3: Selective Suzuki Coupling at C2

-

Objective: Couple phenylboronic acid at the 2-position.

-

Methodology:

-

In a reaction vessel, combine the 2-chloro-6-hydroxyquinoline aldehyde (1.0 eq), phenylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).

-

Add a solvent mixture of toluene and water (e.g., 4:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), under a positive pressure of inert gas.

-

Heat the reaction to reflux (e.g., 90-100 °C) and monitor by TLC or LC-MS.

-

After completion, cool the reaction, dilute with EtOAc, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.[13][14]

-

Conclusion

The selective functionalization of quinoline aldehydes bearing 2-chloro and 6-hydroxy groups is eminently achievable through the rational application of fundamental organic chemistry principles. The electron-deficient pyridine ring activates the C2 position for nucleophilic substitution and cross-coupling, while the electron-rich carbocyclic ring is primed for electrophilic substitution, guided by the powerful activating 6-hydroxy group. The hydroxy group itself serves as a distinct nucleophilic handle for O-alkylation. By carefully selecting reagents and conditions, researchers can precisely orchestrate a sequence of modifications, navigating the rich chemical space of the quinoline scaffold to build molecular complexity and advance drug discovery programs.

References

-

Shiri, M., et al. "Highly Selective Organocatalytic Three-Component Reaction of 2-Chloroquinoline-3-carbaldehydes, 6-Aminouracils and Cyclic methylene Active Compounds." ResearchGate, 2021.

-

Abdel-Wahab, B. F., et al. "2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017)." Semantic Scholar, 2018.

-

Kancherla, R., et al. "Regioselective synthesis of novel 2-chloroquinoline derivatives of 1,4-dihydropyridines." ResearchGate, 2014.

-

Kowalski, K., et al. "Palladium-Catalyzed Cross-Coupling of 2-Chloroquinoxaline N-Oxides with Arylboronic Acids." ResearchGate, 2016.

-

Khidre, R. E., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 2018.

-

Bayoumi, W. A., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 2018.

-

Bayoumi, W. A., et al. "2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017)." ResearchGate, 2018.

-

El-Malah, A. A., et al. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities." MDPI, 2024.

-

Abdel-Wahab, B. F., et al. "Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile." ResearchGate, 2014.

-

Sigma-Aldrich. "Palladium-catalyzed Cross-coupling Reactions." Sigma-Aldrich, N.d.

-

Tang, A., et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline." PubMed, 2010.

-

Martinez, A., et al. "Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction." MDPI, 2019.

-

Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Quinoline." Pharmaguideline, N.d.

-

Sadowski, B., et al. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives." MDPI, 2020.

-

Milinkovic, S., et al. "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines." ResearchGate, 2000.

-

El-Malah, A. A., et al. "Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity." MDPI, 2022.

-

da Silva, A. C. P., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." PMC, 2023.

-

Chemistry Stack Exchange. "Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring." Chemistry Stack Exchange, 2017.

-

Kumar, A., et al. "Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress." Organic & Biomolecular Chemistry, 2024.

-

Organic Chemistry Portal. "Synthesis of quinolines." Organic Chemistry Portal, N.d.

-

Youssef, A. M., et al. "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue." MDPI, 2000.

-

ECORFAN-Bolivia Journal. "The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th." ECORFAN-Bolivia Journal, 2018.

-

Duke, R. "Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications." JOCPR, 2024.

-

BenchChem. "A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline." BenchChem, N.d.

-

LibreTexts Chemistry. "Pd-Catalyzed Cross Coupling Reactions." LibreTexts Chemistry, 2023.

-

Gualandi, A., et al. "Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines." PMC, 2019.

-

PubChem. "2-Chloroquinolin-6-ol." PubChem, N.d.

-

University of Glasgow. "Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines." University of Glasgow, N.d.

-

Kuo, P-C., et al. "Studies on the alkylation of quinolin-2(1H)-one derivatives." ResearchGate, 2015.

-

Obayes, H. R., et al. "Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline." Oriental Journal of Chemistry, 2016.

-

Ashenhurst, J. "Electrophilic Aromatic Substitution: The Six Key Reactions." Master Organic Chemistry, 2024.

-

Organic Chemistry Portal. "O-alkylation and arylation of Oximes, Hydroxylamines and related compounds." Organic Chemistry Portal, N.d.

-

ChemicalBook. "6-Hydroxyquinoline." ChemicalBook, N.d.

-

Al-Amiery, A. A. H. "Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline." ResearchGate, 2016.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. ecorfan.org [ecorfan.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Commercial suppliers and price of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde

The following technical guide details the commercial landscape, procurement strategies, and synthetic utility of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde .

Commercial Sourcing, Price Analysis, and Synthetic Utility

Executive Summary

2-Chloro-6-hydroxyquinoline-3-carbaldehyde (CAS: 741705-20-4) is a high-value heterocyclic building block used primarily in the development of quinoline-based pharmaceuticals (antimalarials, anticancer agents) and functional dyes. Its tri-functional nature—containing a reactive chloro group at C2, a formyl group at C3, and a hydroxyl group at C6—makes it a versatile scaffold for divergent synthesis.[1]

While commercially available, it is frequently categorized as a "make-on-demand" or "scarce stock" item compared to its 6-methoxy analogue. This guide analyzes the supply chain, provides a cost-benefit analysis of "buy vs. synthesize," and details the Meth-Cohn Vilsmeier-Haack protocol for in-house production.

Chemical Profile & Identity

| Property | Specification |

| IUPAC Name | 2-Chloro-6-hydroxyquinoline-3-carbaldehyde |

| CAS Number | 741705-20-4 |

| Molecular Formula | C₁₀H₆ClNO₂ |

| Molecular Weight | 207.61 g/mol |

| Appearance | Pale yellow to beige solid |

| Melting Point | 125–128 °C (Lit.) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in chloroform/DCM.[1] |

| Key Analogue | 2-Chloro-6-methoxyquinoline-3-carbaldehyde (CAS: 73568-29-3) |

Structural SMILES: OC1=CC2=CC(C=O)=C(Cl)N=C2C=C1[2][3]

Market Landscape: Suppliers & Price Analysis[1][3][5]

The market for this compound is bifurcated into Catalog Suppliers (high price, low volume) and Bulk Manufacturers (custom synthesis).[1]

Commercial Availability Tiers

Most major catalogs stock the 6-methoxy analogue (CAS 73568-29-3) due to its superior stability. The 6-hydroxy target often requires specific inquiry or deprotection of the methoxy precursor.[1]

Tier 1: Global Catalog Distributors (R&D Scale: 1g – 25g)

Target Audience: Medicinal chemists requiring immediate stock for SAR studies.

| Supplier | Purity Grade | Est.[1][4] Price (1g) | Est. Price (5g) | Lead Time |

| BLD Pharm | >97% | $45 - $60 | $150 - $180 | 1-2 Weeks |

| ChemSpace | >95% | $50 - $70 | $190 - $220 | 2-3 Weeks |

| Enamine | >95% | Inquire | Inquire | Stock/Synthesize |

| Fisher/Thermo | Mostly Methoxy | ~$95 (Methoxy) | ~$300 (Methoxy) | 2-5 Days |

Analyst Note: Prices for the 6-hydroxy variant are roughly 2.5x higher than the 6-methoxy analogue due to the handling difficulties of the free phenol and lower demand volume.

Tier 2: Bulk & Custom Synthesis (Pilot Scale: 100g – 1kg)

Target Audience: Process development and early-phase clinical manufacturing.

-

Suppliers: WuXi AppTec, Pharmablock, specialized Indian manufacturers (e.g., via IndiaMART listings for quinoline derivatives).[1]

-

Price Indication: $800 – $1,500 per kg (highly dependent on raw material costs of 4-aminophenol).[1]

-

Caveat: Bulk orders often require a lead time of 4–8 weeks for a fresh Meth-Cohn campaign.[1]

The "Make vs. Buy" Decision Matrix

Because the 6-hydroxy variant is less stable (prone to oxidation/polymerization) than the methoxy ether, large-scale procurement often favors buying the Methoxy analogue and performing a BBr₃ (boron tribromide) deprotection in-house.

Figure 1: Strategic decision tree for sourcing 2-Chloro-6-hydroxyquinoline-3-carbaldehyde based on scale and availability.

Technical Deep Dive: Synthesis & Utility

For laboratories opting to synthesize or validate the compound, the Meth-Cohn Vilsmeier-Haack Cyclization is the industry standard.[1] This one-pot reaction constructs the pyridine ring onto an acetanilide scaffold.[1]

Synthetic Pathway (Meth-Cohn)

The synthesis starts with 4-hydroxyacetanilide (Paracetamol) or 4-methoxyacetanilide . The Vilsmeier reagent (POCl₃ + DMF) serves dual roles: it formylates the aromatic ring and chlorinates the resulting lactam.[1]

Reaction Stoichiometry:

-

Substrate: 1.0 eq

-

POCl₃: 2.5 – 7.0 eq (Excess required for cyclization and chlorination)

-

DMF: 2.5 – 5.0 eq[1]

-

Temperature: 0°C (addition) → 75-95°C (cyclization)

Figure 2: Mechanistic pathway of the Meth-Cohn synthesis transforming acetanilides into 2-chloro-3-formyl quinolines.[5]

Critical Quality Attributes (CQA)

When sourcing or synthesizing, verify these parameters:

-

Residual POCl₃: The compound hydrolyzes slowly; residual acid can degrade the aldehyde.[1] Check pH of aqueous extract.

-

C2-Hydrolysis Impurity: The 2-chloro group can hydrolyze to the 2-oxo (quinolone) species if exposed to strong acid/base during workup.

-

QC Check: HPLC peak at M+1 (208) vs M+1 (190 for quinolone).[1]

-

-

Regioisomers: Ensure the formylation occurred at the ortho position relative to the amide nitrogen.[1] 1H NMR should show a singlet for the aldehyde proton at ~10.5 ppm and a singlet for the C4 proton at ~8.7 ppm.[1]

Experimental Protocol (Validation)

Protocol for Quality Verification (1H NMR in DMSO-d6):

-

Aldehyde (-CHO): Singlet, δ 10.2 – 10.6 ppm.[1]

-

C4-Proton: Singlet, δ 8.6 – 8.8 ppm (Characteristic of 3-formyl quinolines).

-

Hydroxyl (-OH): Broad singlet, δ 9.0 – 11.0 ppm (Exchangeable).[1]

-

Aromatic Region: Multiplets, δ 7.2 – 8.1 ppm (3 protons).[1][6]

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aldehyde is susceptible to oxidation to the carboxylic acid (2-chloro-6-hydroxyquinoline-3-carboxylic acid) upon prolonged air exposure.

References

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[1][7] The Vilsmeier–Haack Reaction in the Synthesis of Quinolines. Comprehensive Organic Synthesis. Link

-

Ali, T. E. (2012).[1] Synthesis and reactions of 2-chloroquinoline-3-carbaldehydes. Arkivoc, 2012(1), 211-276.[1][8] Link

-

PubChem Database. 2-Chloro-6-methoxyquinoline-3-carbaldehyde (CID 689079).[2] National Center for Biotechnology Information.[1] Link

-

Bhat, H. R., et al. (2014).[1] Design, synthesis and biological evaluation of 2-chloro-3-formyl quinoline derivatives. Arabian Journal of Chemistry. Link

-

BLD Pharm Catalog. Product Entry: 2-Chloro-6-hydroxyquinoline-3-carbaldehyde (CAS 741705-20-4).[9] Link

Sources

- 1. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 2. 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. H26973.06 [thermofisher.com]

- 4. chemijournal.com [chemijournal.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsr.net [ijsr.net]

- 7. heteroletters.org [heteroletters.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 741705-20-4|2-Chloro-6-hydroxyquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]

Methodological & Application

Procedure for Knoevenagel condensation using 2-Chloro-6-hydroxyquinoline-3-carbaldehyde

Application Note & Protocol

A Robust and Scalable Protocol for the Knoevenagel Condensation of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction essential for the synthesis of functionalized alkenes, which are key intermediates in drug discovery.[1] This application note provides a detailed, field-proven protocol for the Knoevenagel condensation of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde with malononitrile, a highly reactive methylene compound. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss critical parameters that influence reaction outcomes. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing substituted quinoline derivatives.

Introduction: The Significance of Quinolines and the Knoevenagel Condensation

Quinoline derivatives are renowned for their broad spectrum of pharmacological activities, including anticancer, antimalarial, antifungal, and anti-inflammatory properties.[2] The functionalization of the quinoline ring system is a key strategy in the development of novel therapeutic candidates. The Knoevenagel condensation, a modification of the aldol condensation, offers an efficient route to create α,β-unsaturated systems by reacting an aldehyde or ketone with an active methylene compound.[3] This reaction is typically catalyzed by a weak base, such as an amine, which is crucial for deprotonating the active methylene compound without inducing self-condensation of the aldehyde.[3]

The substrate of interest, 2-Chloro-6-hydroxyquinoline-3-carbaldehyde, is a versatile building block. The chloro and aldehyde functionalities serve as reactive handles for subsequent chemical transformations, making the products of its Knoevenagel condensation valuable intermediates for constructing more complex heterocyclic systems.[4][5]

Mechanistic Insight: The "Why" Behind the Reaction

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The base-catalyzed Knoevenagel condensation proceeds through a well-established pathway.[6]

-

Enolate Formation: A weak base, such as piperidine, abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion or enolate.[7] This step is critical as it generates the nucleophile. The pKa of the active methylene compound dictates its reactivity; compounds like malononitrile with two strongly electron-withdrawing cyano groups are particularly reactive.[8]

-

Nucleophilic Addition: The generated enolate attacks the electrophilic carbonyl carbon of the 2-Chloro-6-hydroxyquinoline-3-carbaldehyde, forming a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or the solvent, yielding a β-hydroxy adduct (an aldol-type intermediate).

-

Dehydration: This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product. The conjugation of the newly formed double bond with the quinoline ring and the electron-withdrawing groups provides the driving force for this step.

When using a secondary amine catalyst like piperidine, an alternative pathway involving an iminium ion can also occur.[9][10][11] The amine first reacts with the aldehyde to form a more electrophilic iminium ion, which then reacts with the enolate. This catalytic cycle is highly efficient for many Knoevenagel condensations.

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-((2-chloro-6-hydroxyquinolin-3-yl)methylene)malononitrile on a 1 mmol scale.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (1 mmol scale) | Notes |

| 2-Chloro-6-hydroxyquinoline-3-carbaldehyde | 73439-26-6 | 207.61 | 207.6 mg (1.0 mmol) | Substrate |

| Malononitrile | 109-77-3 | 66.06 | 72.7 mg (1.1 mmol) | Active methylene compound (1.1 eq) |

| Piperidine | 110-89-4 | 85.15 | ~8.5 mg (0.1 mmol) | Catalyst (10 mol%) |

| Ethanol (Absolute) | 64-17-5 | 46.07 | 10 mL | Solvent, ACS Grade or higher |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | For TLC and recrystallization |

| Hexane | 110-54-3 | 86.18 | As needed | For TLC and recrystallization |

Equipment

-

25 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath with temperature control

-

TLC plates (silica gel 60 F254)

-

UV lamp (254 nm)

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for the Knoevenagel condensation protocol.

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-6-hydroxyquinoline-3-carbaldehyde (207.6 mg, 1.0 mmol).

-

Addition of Reagents: Add 10 mL of absolute ethanol to the flask, followed by malononitrile (72.7 mg, 1.1 mmol). Stir the mixture at room temperature until most solids have dissolved.

-

Catalyst Addition: Add a catalytic amount of piperidine (approximately 2 drops, ~0.1 mmol) to the reaction mixture.

-

Reaction Conditions: Attach a reflux condenser and place the flask in a preheated oil bath at 70-80°C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. Use a mobile phase of 30% ethyl acetate in hexane. The product spot should be significantly more nonpolar than the starting aldehyde and should be UV active. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting aldehyde is consumed (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. The product often precipitates as a yellow or off-white solid upon cooling.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any residual catalyst and unreacted malononitrile.

-

Purification: The crude product is often of high purity. For further purification, it can be recrystallized from hot ethanol or an ethyl acetate/hexane solvent system.

-

Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final compound by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Discussion of Critical Parameters

-

Choice of Active Methylene Compound: Malononitrile is highly reactive due to the strong electron-withdrawing nature of the two nitrile groups.[8] Less reactive methylene compounds, such as ethyl cyanoacetate or diethyl malonate, may require longer reaction times or a stronger base/higher temperature.

-

Catalyst Loading: Typically, 5-10 mol% of an amine catalyst is sufficient. Using an excessive amount of base can lead to side reactions and complicate the purification process. L-proline is another excellent catalyst for this transformation, often providing good yields under mild conditions.[4][12]

-

Solvent Choice: Ethanol is a good general-purpose solvent as it effectively dissolves the reactants and the piperidine catalyst. For greener approaches, reactions in water or under solvent-free conditions have been reported and can be effective, though substrate solubility may be a concern.[13][14][15]

-

Temperature Control: While the reaction often proceeds at room temperature, gentle heating (70-80°C) significantly accelerates the rate of condensation, ensuring the reaction goes to completion in a reasonable timeframe.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Continue heating and monitor by TLC. If no change, add a few more drops of catalyst. |

| Inactive catalyst. | Use freshly opened or distilled piperidine. | |

| Low Yield | Product is soluble in the reaction solvent. | After cooling, place the reaction mixture in an ice bath to maximize precipitation. Or, remove the solvent under vacuum. |

| Loss during work-up or recrystallization. | Use minimal amounts of cold solvent for washing. Ensure proper solvent choice for recrystallization. | |

| Side Product Formation | Excess catalyst or high temperature. | Reduce catalyst loading to 5 mol%. Ensure the reaction temperature does not exceed 80°C. |

| Self-condensation of the aldehyde (unlikely with weak base). | Ensure a weak base like piperidine is used, not a strong base like NaOH or alkoxides. |

References

-

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]

-

Copper-catalyzed synthesis of quinoline derivatives via tandem Knoevenagel condensation, amination and cyclization. RSC Advances. [Link]

-

Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry (via PMC). [Link]

-

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Figshare. [Link]

-

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Semantic Scholar. [Link]

-

Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. [Link]

-

Copper-catalyzed synthesis of quinoline derivatives via tandem Knoevenagel condensation, amination and cyclization. Mount Sinai Scholars Portal. [Link]

-

An Efficient and Green Microwave-Assisted Synthesis of Quinoline Derivatives via Knoevengal Condensation. Bentham Science. [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

-

The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]

-

Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. MDPI (via PMC). [Link]

-

Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]

-

Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry. [Link]

-

A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Research in Pharmacy and Science. [Link]

-

Malononitrile: A Versatile Active Methylene Group. SciSpace. [Link]

-

Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology. [Link]

-

Knoevenagel condensation. YouTube. [Link]

-

Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Wiley Online Library. [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

-

Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Copper-catalyzed synthesis of quinoline derivatives via tandem Knoevenagel condensation, amination and cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. scispace.com [scispace.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. acs.figshare.com [acs.figshare.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 14. ijcps.org [ijcps.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 2-Chloro-6-hydroxyquinoline-3-carbaldehyde as a Fluorescent Probe Precursor

Executive Summary

2-Chloro-6-hydroxyquinoline-3-carbaldehyde represents a privileged scaffold in the design of "Turn-On" and ratiometric fluorescent probes. Its utility stems from its dual-electrophilic nature : the labile chlorine atom at the C2 position and the formyl group at the C3 position allow for orthogonal functionalization. Furthermore, the C6-hydroxyl group serves as an auxochrome, extending conjugation and providing a handle for solubility tuning or pro-probe masking (e.g., esterification).

This guide details the protocols for utilizing this precursor to synthesize sensors for Hydrazine (

Chemical Basis & Design Strategy

The "Push-Pull" Scaffold

The quinoline core acts as the fluorophore. The fluorescence mechanism typically relies on Intramolecular Charge Transfer (ICT) .

-

Electron Donor (D): The 6-OH group (or its derivatives) pushes electron density into the ring.

-

Electron Acceptor (A): The heterocyclic nitrogen and the C3-formyl group pull electron density.

-

Modulation: The C2-Chloro group is electron-withdrawing but is easily displaced. Replacing it with a strong donor (e.g., hydrazine, amine) drastically alters the ICT state, often triggering a spectral redshift or quantum yield enhancement.

Reactivity Profile

-

C2-Position (

): Highly susceptible to nucleophilic attack by hydrazines, thiols, and amines. This is the primary mechanism for "reaction-based" sensing (dosimetry). -

C3-Position (Condensation): The aldehyde reacts with primary amines to form Schiff bases (

), creating a chelating pocket for metal ions (CHEF mechanism).

Experimental Protocols

Protocol A: Synthesis of a "Turn-On" Hydrazine Probe

Target Application: Detection of gaseous or aqueous hydrazine via cyclization.

Mechanism: Hydrazine displaces the C2-Cl and condenses with the C3-CHO, forming a fused pyrazolo[3,4-b]quinoline ring. This rigidification eliminates non-radiative decay pathways, turning fluorescence "ON".

Step 1: Precursor Synthesis (Vilsmeier-Haack)

Note: If starting from 4-hydroxyacetanilide.

-

Reagents: 4-Hydroxyacetanilide (10 mmol),

(70 mmol), DMF (dry). -

Procedure:

Step 2: Probe Derivatization (Esterification for Cell Permeability)

To prevent premature ionization of the 6-OH, we mask it with an ester group (e.g., acetate or butyrate).

-

Dissolve 2-Chloro-6-hydroxyquinoline-3-carbaldehyde (1 mmol) in dry

. -

Add Triethylamine (1.5 eq) and Acyl Chloride (1.2 eq) at 0°C.

-

Stir at RT for 2 hours. Wash with water/brine. Dry over

. -

Result: Probe Q-Est (Non-fluorescent or blue-shifted).

Step 3: Sensing Protocol (Fluorescence Titration)

-

Stock Solution: Prepare 10 mM Q-Est in DMSO.

-

Test Solution: Dilute to 10

in PBS buffer (pH 7.4) containing 20% DMSO. -

Titration: Add Hydrazine hydrate (0–100

). -

Observation: Incubate for 20-40 mins at 37°C.

-

Excitation: 450 nm.

-

Emission: Monitor 520–550 nm (Green).

-

Visual: Solution turns from colorless to bright green under UV lamp.

-

Protocol B: Synthesis of a Metal Ion Sensor ( )

Target Application: Reversible chelation sensing.

Mechanism: Formation of a Schiff base creates a

-

Condensation:

-

Mix 2-Chloro-6-hydroxyquinoline-3-carbaldehyde (1 mmol) with 2-aminophenol (1 mmol) in Ethanol (20 mL).

-

Add catalytic Acetic Acid (2 drops). Reflux for 4 hours.

-

Product: Schiff Base Ligand (L1 ). Precipitates on cooling.

-

-

Sensing:

-

Solvent: Ethanol/Water (1:1, v/v).

-

Add

(as -

Response: Immediate fluorescence enhancement (no incubation time required).

-

Data Analysis & Visualization

Quantitative Metrics

Use the following table to organize your validation data:

| Parameter | Hydrazine Probe (Cyclization) | Metal Sensor (Chelation) |

| Response Type | Irreversible (Dosimeter) | Reversible (Sensor) |

| Reaction Time | Slow (10–60 min) | Fast (< 1 min) |

| Mechanism | Substitution + Cyclization | PET Inhibition / CHEF |

| Linear Range | 0.1 – 50 | 1 – 100 |

| LOD Calculation | ||

| Selectivity | High (Specific to | Moderate (May bind |